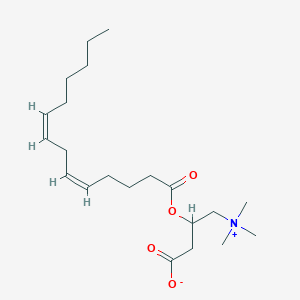

(5Z,8Z)-十四碳二烯酰肉碱

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to (5Z,8Z)-tetradecadienoylcarnitine often involves stereoselective processes. For instance, the stereoselective synthesis of (3E,5Z)-3,5-tetradecadienoic acid was achieved with 74% stereoselectivity, illustrating the challenges and strategies in synthesizing specific isomers of dienoic acids (S. Tsuboi, T. Masuda, & A. Takeda, 1983).

Molecular Structure Analysis

Molecular structure analysis of related compounds has been conducted through various methods, including X-ray crystallography and NMR spectroscopy. These studies provide insights into the geometrical configuration of molecules, essential for understanding their reactivity and interaction with biological systems. A notable study in this domain involved the structure of a cyclotetradecadiene, revealing detailed geometrical data about the (E,Z) double-bond planes (M. S. Erickson, P. Schilling, F. Fronczek, & S. Watkins, 1993).

Chemical Reactions and Properties

Chemical reactions involving (5Z,8Z)-tetradecadienoylcarnitine and its analogs often focus on the functionalization of the molecule or its participation in larger synthetic schemes. These reactions can significantly alter the physical and chemical properties of the compound, making it suitable for various applications.

Physical Properties Analysis

Physical properties, including melting points, boiling points, and solubility, are crucial for understanding the behavior of (5Z,8Z)-tetradecadienoylcarnitine in different environments. While specific data on (5Z,8Z)-tetradecadienoylcarnitine may be scarce, studies on similar molecules provide valuable insights. For instance, the analysis of related tetradecadienyl compounds revealed significant aspects of their volatility and phase behavior (R. Doolittle, W. Roelofs, J. Solomon, R. Cardé, & M. Beroza, 1976).

科学研究应用

真菌中的生物转化:土壤真菌毛霉属 Mucor genevensis 将外源性花生四烯酸转化为氧合脂类 3-羟基-5Z,8Z-十四碳二烯酸。这表明该化合物在研究真菌代谢和生物转化过程中具有潜在应用 (Pohl et al., 1998).

抗癌活性:天然 5Z,9Z-二烯酸的合成类似物在癌症研究中显示出前景。这些类似物,包括 (5Z,9Z)-1,14-十四碳-5,9-二烯二酸,已针对其对人拓扑异构酶 I 的抑制活性和对各种癌细胞和正常细胞系的细胞毒活性进行了测试,表明在肿瘤学中具有潜在应用 (Makarov et al., 2020).

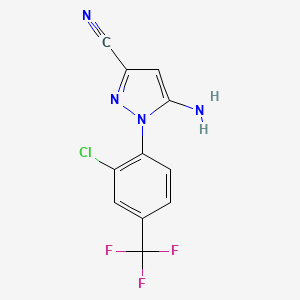

杂环合成:四唑类化合物是合成杂环化合物,具有多种应用,包括在药物化学中。5-取代的四唑类化合物,包括与 (5Z,8Z)-十四碳二烯酰肉碱相关的衍生物,在合成其他杂环化合物和作为寡核苷酸合成中的活化剂中很重要 (Roh et al., 2012).

利帕汀的生物合成:使用 (5Z,8Z)-十四碳二烯酸对放线菌 Streptomyces toxytricini 发酵的研究表明,它被整合到利帕汀中,利帕汀是胰腺脂肪酶的天然抑制剂。这表明其在利帕汀生物合成研究中的应用,这与肥胖症的治疗有关 (Goese et al., 2001).

神经系统疾病治疗:酰基肉碱,包括 (5Z,8Z)-十四碳二烯酰肉碱,已显示出治疗各种神经系统疾病的潜力。这是由于它们在脂质合成、膜成分改变、基因和蛋白质调节、线粒体功能增强、抗氧化活性和胆碱能神经传递增强中的作用 (Jones et al., 2010).

作用机制

Target of Action

Similar compounds such as eicosapentaenoic acid (epa) and arachidonic acid (ara) are known to interact with various enzymes and receptors involved in inflammation and cardiovascular health .

Mode of Action

For instance, EPA is known to reduce synthesis and enhance clearance of triglycerides . It also inhibits acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), decreases lipogenesis in the liver, and increases plasma lipoprotein lipase activity .

Biochemical Pathways

Related compounds like epa and ara are known to be involved in the metabolism of eicosanoids . Eicosanoids are signaling molecules made by the enzymatic or non-enzymatic oxidation of arachidonic acid or other polyunsaturated fatty acids (PUFAs) that are similar to arachidonic acid .

Pharmacokinetics

For instance, EPA is known to be rapidly metabolized and its metabolites are excreted in the urine .

Result of Action

Similar compounds like epa and ara have been shown to have anti-inflammatory effects and play a role in cardiovascular health .

Action Environment

Factors such as diet, lifestyle, and the presence of other compounds can influence the action of similar compounds .

安全和危害

未来方向

属性

IUPAC Name |

3-[(5Z,8Z)-tetradeca-5,8-dienoyl]oxy-4-(trimethylazaniumyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h9-10,12-13,19H,5-8,11,14-18H2,1-4H3/b10-9-,13-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUVFPFCXKWJQA-UTJQPWESSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z,8Z)-tetradecadienoylcarnitine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid](/img/structure/B1144974.png)

![9-Methoxybenzo[pqr]tetraphene](/img/structure/B1144987.png)